tert-Butyl (chloromethyl) succinate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to tert-Butyl (chloromethyl) succinate involves various routes and reagents. For instance, the preparation of (chloromethyl)-tert-butyldimethylsilane is achieved through a series of reactions including intramolecular rearrangement and fluorination, followed by methylation with a Grignard reagent . Similarly, the synthesis of 1-tert-butyl-4-chloropiperidine is described through two efficient routes, one involving a chlorination reaction and the other through the addition of methylmagnesium chloride to a dimethyliminium salt . These methods could potentially be adapted for the synthesis of tert-Butyl (chloromethyl) succinate.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups is often characterized by steric hindrance, which can influence reactivity and stability. For example, the tert-butyl group in tert-butyl hypofluorite is sterically crowded, yet the compound is capable of adding to olefins to form β-fluoro-tert-butoxy compounds . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined via single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These findings suggest that tert-Butyl (chloromethyl) succinate may also exhibit interesting structural features due to the presence of tert-butyl and chloromethyl groups.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl and chloromethyl groups can be inferred from the reactions described in the papers. tert-Butyl hypofluorite, despite its steric hindrance, reacts with olefins, indicating that tert-butyl groups can participate in electrophilic addition reactions . The reaction of tert-butyllithium with succinic esters leads to various products, including ketoesters and cyclized products, demonstrating the reactivity of tert-butyl groups in nucleophilic addition reactions . The chloromethyl group in (chloromethyl)-tert-butyldimethylsilane undergoes intramolecular rearrangement and can be replaced by a methoxyl group without rearrangement . These reactions provide a basis for understanding the potential reactivity of tert-Butyl (chloromethyl) succinate in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and chloromethyl-containing compounds are influenced by their functional groups. The tert-butyl group is known for imparting hydrolytic stability to its derivatives, as seen in the case of tert.-butylpentafluorophenylmethylchlorosilane derivatives, which are stable towards hydrolysis under various conditions . The chloromethyl group, on the other hand, is reactive and can participate in further chemical transformations, as evidenced by the reactions of (chloromethyl)-tert-butyldimethylsilane . The physical properties such as melting and boiling points can also be affected by the presence of these groups, as seen in tert-butyl hypofluorite, which has a melting point around -94°C and an extrapolated boiling point of about +40°C . These properties are important for the practical handling and application of tert-Butyl (chloromethyl) succinate in a laboratory or industrial setting.
Scientific Research Applications
Oxidation and Dehydrogenation Studies
The study of tert-butyl (chloromethyl) succinate in scientific research primarily includes its use in oxidation and dehydrogenation processes. Grob and Schmid (1953) found that tert-butyl hypochlorite, closely related to tert-butyl (chloromethyl) succinate, is a superior dehydrogenating agent compared to N-chloro succinimide, facilitating smooth reactions in the presence of pyridine (Grob & Schmid, 1953).
Spectroscopy and Isotope Studies
Risley and Etten (1979) utilized tert-butyl alcohol, a compound related to tert-butyl (chloromethyl) succinate, to study /sup 18/O isotope shift in /sup 13/C NMR spectra. This approach contributed to understanding the kinetics of oxygen exchange, showcasing the compound's utility in advanced spectroscopic studies (Risley & Etten, 1979).
Insulinotropic Potential
In medical research, Ladrière et al. (1998) explored the insulin secretory response to various esters of succinic acid, including tert-butyl succinate. This study highlighted the compound's potential in developing treatments for non-insulin-dependent diabetes mellitus (Ladrière et al., 1998).
Medicinal Chemistry and Drug Development
Westphal et al. (2015) documented the physicochemical data of drug analogues incorporating tert-butyl groups, like tert-butyl (chloromethyl) succinate. This research provides insights into how such compounds modulate properties like lipophilicity and metabolic stability in medicinal chemistry (Westphal et al., 2015).
Polymer Science
Cernohous, Macosko, and Hoye (1997) synthesized polymers functionalized with succinic anhydride, using techniques that involve tert-butyl maleate. This work contributes significantly to the field of polymer science, demonstrating the versatility of tert-butyl (chloromethyl) succinate derivatives in creating specialized polymers (Cernohous, Macosko, & Hoye, 1997).
Analytical Chemistry
Pevzner (2003) conducted studies on ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a compound structurally similar to tert-butyl (chloromethyl) succinate. This research enhances our understanding of the reactivity of such compounds with various nucleophilic reagents, offering insights valuable in analytical chemistry (Pevzner, 2003).
Safety And Hazards
This compound is associated with several safety hazards. It has been classified under GHS05, indicating that it is corrosive . The compound’s hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .
properties
IUPAC Name |
4-O-tert-butyl 1-O-(chloromethyl) butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4/c1-9(2,3)14-8(12)5-4-7(11)13-6-10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHMWPBRDVLBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595289 | |
Record name | tert-Butyl chloromethyl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (chloromethyl) succinate | |
CAS RN |
432037-43-9 | |
Record name | tert-Butyl chloromethyl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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